molecular formula C20H17FN2O5S2 B2975392 methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895264-70-7

methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2975392
CAS No.: 895264-70-7
M. Wt: 448.48
InChI Key: IBHMALLOLPBFHM-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxylate group, a sulfamoyl group, and a fluorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfamoyl and carbamoyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: A related compound with similar structural features but different substituents.

    4-Fluorophenyl carbamates: Compounds with similar carbamoyl groups but different core structures.

    Thiophene-2-carboxylates: A broader class of compounds with the thiophene ring and carboxylate group.

Uniqueness

Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[2-(4-fluoroanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5S2/c1-28-20(25)19-17(11-12-29-19)30(26,27)23(16-5-3-2-4-6-16)13-18(24)22-15-9-7-14(21)8-10-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHMALLOLPBFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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